BenchChemオンラインストアへようこそ!

Cannabigerovarin

TRPV3 ion channel desensitization

Cannabigerovarin (CBGV, CAS 55824-11-8) is a neutral phytocannabinoid and the propyl (C3 side-chain) homolog of cannabigerol (CBG). As a minor cannabinoid naturally present in Cannabis sativa L., CBGV serves as a certified reference material (CRM) categorized for research and forensic applications.

Molecular Formula C19H28O2
Molecular Weight 288.4 g/mol
CAS No. 55824-11-8
Cat. No. B1508420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCannabigerovarin
CAS55824-11-8
Molecular FormulaC19H28O2
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O
InChIInChI=1S/C19H28O2/c1-5-7-16-12-18(20)17(19(21)13-16)11-10-15(4)9-6-8-14(2)3/h8,10,12-13,20-21H,5-7,9,11H2,1-4H3/b15-10+
InChIKeyYJYIDZLGVYOPGU-XNTDXEJSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cannabigerovarin (CAS 55824-11-8) Procurement Guide: Phytocannabinoid Reference Standard for VarIn-Specific Research


Cannabigerovarin (CBGV, CAS 55824-11-8) is a neutral phytocannabinoid and the propyl (C3 side-chain) homolog of cannabigerol (CBG) [1]. As a minor cannabinoid naturally present in Cannabis sativa L., CBGV serves as a certified reference material (CRM) categorized for research and forensic applications . Its structural distinction from pentyl-side-chain analogs (e.g., CBG) and its unique pharmacological fingerprint at TRPV channels and cannabinoid receptors differentiate it as a non-psychotropic compound requiring separate analytical and functional consideration from its more abundant homologs [1][2].

Why CBG or CBDV Cannot Substitute for Cannabigerovarin (CBGV) in Quantitative Pharmacological and Analytical Studies


In-class substitution of CBGV with its pentyl homolog CBG or with other varin-type cannabinoids (e.g., CBDV, THCV) is scientifically unjustified due to divergent receptor interaction profiles and functional biases. Although CBGV shares the geranyl core structure with CBG, its propyl side chain confers distinct pharmacological behavior at TRPV3, where CBGV functions primarily as a channel desensitizer rather than an activator—a functional dichotomy not captured by potency metrics alone [1]. At CB1 and CB2 cannabinoid receptors, CBGV displays differential biased signaling outputs that are not predicted by binding affinity, and it exhibits insignificant direct receptor binding relative to CBG, which functions as a CB1/CB2 partial agonist [2][3]. Furthermore, in human sebocyte models, CBGV and CBG exert opposite effects on basal lipid synthesis despite their structural similarity, underscoring that even closely related homologs cannot be treated as interchangeable in experimental design [4]. Analytical procurement must account for CBGV as a discrete impurity that requires separate quantification in CBG reference materials [5].

Quantitative Differentiation Evidence for Cannabigerovarin (CAS 55824-11-8) vs. Structural and Pharmacological Analogs


TRPV3 Agonist Potency: Cannabigerovarin EC50 = 2.4 μM vs. Cannabigerol EC50 = 1.0 μM

Cannabigerovarin acts as an agonist at the transient receptor potential vanilloid type-3 (TRPV3) ion channel with an EC50 of 2.4 μM . In comparison, its pentyl homolog cannabigerol (CBG) exhibits agonist activity at TRPV3 with an EC50 of 1.0 μM (1000 nM) under similar assay conditions [1]. CBGV is also reported to efficiently desensitize the TRPV3 ion channel, a functional property that distinguishes it from agonists that primarily activate the channel without robust desensitization .

TRPV3 ion channel desensitization gastrointestinal pain

TRPV3 Functional Bias: Cannabigerovarin Is More Efficacious at Channel Desensitization than Activation vs. THCV

In a direct comparative study using rat recombinant TRPV3-expressing HEK-293 cells, tetrahydrocannabivarin (THCV) stimulated TRPV3-mediated Ca2+ elevation with high efficacy (50-70% of ionomycin maximum) and an EC50 of approximately 3.7 μM [1]. In contrast, cannabigerovarin (CBGV) was significantly more efficacious at desensitizing the TRPV3 channel to the action of carvacrol than at activating it [1]. This functional bias toward desensitization over activation represents a qualitative differentiation from THCV's predominant agonist profile.

TRPV3 biased signaling desensitization gastrointestinal inflammation

Cannabinoid Receptor Functional Outputs: Cannabigerovarin Displays Enhanced Potency in Biased Signaling Relative to Other CBG-Type Cannabinoids

A 2020 comparative pharmacology study evaluated pure CBG, CBDA, CBGA, CBDV, and CBGV using heterologous systems expressing human CB1 and CB2 receptors. Across four distinct functional outputs—cAMP level determination, ERK phosphorylation, label-free dynamic mass redistribution (DMR), and β-arrestin recruitment—CBGV displayed enhanced potency in many of the functional outputs compared to the other tested phytocannabinoids [1]. Critically, the study identified biased signaling that correlated with differential affinity, indicating that CBGV induces specific receptor conformations that underlie pathway-selective outputs distinct from those of CBG and CBDV [1]. In contrast, CBGV exhibits insignificant direct binding to CB1 and CB2 receptors, whereas CBG functions as a partial agonist at both receptors with measurable Ki values (CB1: 1045 ± 74 nM; CB2: 1225 ± 85 nM) [2].

CB1 receptor CB2 receptor biased signaling GPCR functional selectivity

Human Sebocyte Lipid Synthesis: Cannabigerovarin Increases Basal Lipogenesis (+ Direction) vs. CBC and THCV (Decrease)

In a comparative study using human SZ95 sebocytes, the effects of six non-psychotropic phytocannabinoids on basal sebaceous lipid synthesis were quantified via Nile Red staining. Cannabigerovarin (CBGV) and cannabigerol (CBG) both increased basal lipid synthesis, whereas cannabichromene (CBC) and tetrahydrocannabivarin (THCV) suppressed it, and cannabidivarin (CBDV) exerted only minor effects [1]. This directional dichotomy within the varin subclass (CBGV increases vs. THCV decreases) and between homologous geranyl-type cannabinoids (CBGV increases vs. CBC decreases) demonstrates that side-chain length alone does not predict functional outcome.

sebocyte lipogenesis dry skin dermatology acne

Analytical Reference Standard Purity: Cannabigerovarin Is a Quantifiable Impurity in Commercial CBG Requiring Separate Certification

A validated HPLC-UV method developed for simultaneous quantification of impurities in commercial cannabigerol (CBG) samples identified cannabigerovarin (CBGV) as one of the two main impurities, alongside cannabigerobutol (CBGB) [1]. The method achieved linearity in the range of 0.01-1.00 μg/mL, with intra- and inter-day accuracy and precision satisfying ICH guideline acceptance criteria [1]. Analysis of four commercial CBG samples revealed variable CBGV impurity content, attributable to differences in the hemp variety used as starting plant material [1]. CBGV is commercially available as a certified reference material (CRM) meeting ISO/IEC 17025 and ISO 17034 international standards , enabling its use as a quantitative analytical reference standard.

HPLC-UV HRMS reference standard impurity profiling quality control

Physicochemical Properties: Cannabigerovarin vs. Cannabigerol Side-Chain-Dependent Differences

Cannabigerovarin (CBGV, C19H28O2, MW 288.42) possesses a propyl (C3) side chain, whereas cannabigerol (CBG, C21H32O2, MW 316.48) possesses a pentyl (C5) side chain . This structural difference manifests in distinct physicochemical properties: CBGV exhibits a LogP of 6.41 and a predicted boiling point of 445.7 ± 40.0 °C at 760 mmHg . In contrast, CBG has a LogP of approximately 7.5-8.0 and a higher molecular weight, resulting in different chromatographic retention behavior and lipophilicity profiles [1].

logP boiling point HPLC chromatography formulation

Cannabigerovarin (CAS 55824-11-8) Application Scenarios Based on Quantitative Evidence


TRPV3 Channel Desensitization Research for Pain and Gastrointestinal Inflammation

Research programs investigating TRPV3 as a therapeutic target for pain, metabolic disease, cancer, or gastrointestinal inflammation should prioritize CBGV as a tool compound. CBGV's EC50 of 2.4 μM at TRPV3 , combined with its functional bias toward efficient channel desensitization rather than activation [1], distinguishes it from varin-type alternatives like THCV (EC50 ≈ 3.7 μM with predominant agonist activity) [1]. This desensitization-first profile makes CBGV the appropriate selection for studies where sustained channel inactivation is the desired pharmacological endpoint.

GPCR Biased Signaling and Ligand-Specific Conformation Studies at CB1/CB2

For academic and pharmaceutical laboratories engaged in GPCR pharmacology and biased signaling research, CBGV represents a unique molecular probe. The Navarro et al. (2020) study demonstrated that CBGV, despite exhibiting insignificant direct binding to CB1 and CB2 receptors [2], displays enhanced potency in multiple functional outputs (cAMP, pERK, DMR, β-arrestin recruitment) and elicits biased signaling outputs distinct from CBG, CBDA, CBGA, and CBDV [3]. This profile enables pathway-selective interrogation of CB1/CB2 receptor conformations that cannot be recapitulated using other phytocannabinoids.

Analytical Quality Control and Forensic Identification of CBG Impurities

Quality control laboratories, forensic toxicology facilities, and cannabinoid manufacturers should procure CBGV certified reference material for accurate quantification of this propyl homolog impurity in CBG-containing products. Tolomeo et al. (2021) validated an HPLC-UV method (linear range 0.01-1.00 μg/mL) that identified CBGV and CBGB as the two principal impurities in commercial CBG samples, with variable content attributable to hemp variety differences [4]. The availability of ISO/IEC 17025-compliant CBGV CRM enables compliance with regulatory analytical requirements and supports accurate purity assessment in product release testing.

Dermatological Research on Sebaceous Gland Lipid Modulation

Dermatology research programs focused on sebaceous gland biology should select CBGV based on its distinct functional classification in human sebocyte assays. CBGV and CBG cluster together as compounds that increase basal lipid synthesis, in contrast to CBC and THCV which suppress it [5]. This evidence positions CBGV as a candidate for dry-skin syndrome research, whereas THCV is indicated for anti-acne applications. Procurement decisions for dermatological studies should align with the directional lipid-modulating effect required by the specific research hypothesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cannabigerovarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.